molecular formula C13H10F2N2O B177727 Bis(3-amino-4-fluorophenyl)methanone CAS No. 148209-29-4

Bis(3-amino-4-fluorophenyl)methanone

Cat. No.: B177727
CAS No.: 148209-29-4
M. Wt: 248.23 g/mol
InChI Key: SHQYYSIANBCJHH-UHFFFAOYSA-N
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Description

Bis(3-amino-4-fluorophenyl)methanone: is an organic compound with the molecular formula C13H10F2N2O It is a derivative of benzophenone, where the phenyl groups are substituted with amino and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-amino-4-fluorophenyl)methanone typically involves the reaction of 3-amino-4-fluorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-amino-4-fluorophenyl)methanone can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3-amino-4-fluorophenyl)methanone is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorine and amino substitutions on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(3-amino-4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets. The amino groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

    Bis(4-fluorophenyl)methanone: Similar structure but lacks the amino groups.

    Bis(3-amino-4-chlorophenyl)methanone: Similar structure with chlorine instead of fluorine.

    Bis(3-amino-4-methylphenyl)methanone: Similar structure with a methyl group instead of fluorine.

Uniqueness: Bis(3-amino-4-fluorophenyl)methanone is unique due to the presence of both amino and fluorine groups. This combination can enhance its reactivity and biological activity compared to similar compounds. The fluorine atoms can increase the compound’s lipophilicity and metabolic stability, while the amino groups can enhance its solubility and ability to form hydrogen bonds.

Properties

IUPAC Name

bis(3-amino-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQYYSIANBCJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595623
Record name Bis(3-amino-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148209-29-4
Record name Bis(3-amino-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a glass reaction vessel equipped with a stirrer, reflux condenser and a thermometer, 124 g (0.4 mole) of 3,3'-dinitro-4,4'-difluorobenzophenone, 1100 ml of a 80% aqueous ethanol solution and 280 g (5.0 mole) of iron powder were charged and the internal temperature was raised to 75° C. Successively, a solution containing 10.5 g of 36% hydrochloric acid in 124 ml of 80% ethanol was added dropwise and the reaction was further continued for 3 hours with stirring. After finishing the reaction, the reaction mixture was filtered at the same temperature and the filtrate was poured into 2 l of water. The precipitated crystal was filtered, washed with water and dried to obtain 90.5 g of crude crystals of 3,3'-diamino-4,4'-difluorobenzophenone. The crude crystal was mixed with 180 ml of water, 36% hydrochloric acid and activated carbon, and dissolved by heating. The solution was hot filtered. To the filtrate, 18 g of sodium chloride was added and dissolved. The solution thus obtained was gradually cooled to precipitate 3,3'-diamino-4,4'-difluorobenzophenone hydrochloride. The hydrochloride was filtered and neutralized in water with a 28% aqueous ammonia solution to obtain 82.3 g (83.0% yield) of 3,3'-diamino-4,4'-difluorobenzophenone. The purified product had purity of 99.1% by high performance liquid chromatography and a melting point of 130.8°-131.6° C.
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
280 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four

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